molecular formula C6H8N2O2 B6202646 (6-methoxypyrimidin-4-yl)methanol CAS No. 1877642-89-1

(6-methoxypyrimidin-4-yl)methanol

Cat. No.: B6202646
CAS No.: 1877642-89-1
M. Wt: 140.1
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (6-methoxypyrimidin-4-yl)methanol typically involves the reaction of 6-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 4th position of the pyrimidine ring .

Industrial Production Methods: the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (6-methoxypyrimidin-4-yl)methanol is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The compound may act as a competitive inhibitor or as a substrate for enzymatic reactions involving pyrimidine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (6-methoxypyrimidin-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the pyrimidine ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-methoxypyrimidin-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor pyrimidine derivatives. For example, substituting chlorine in (6-chloropyrimidin-4-yl)methanol with methoxy groups using sodium methoxide under reflux (60–80°C, 12–24 hours) is a viable route . Alternatively, oxidation of methyl groups on the pyrimidine ring with KMnO₄ in acidic conditions can yield hydroxymethyl derivatives, though optimization is required to prevent over-oxidation to carboxylic acids . Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ to observe hydroxyl protons at δ ~4.5–5.0 ppm and aromatic protons at δ ~8.0–9.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline samples, X-ray diffraction (employing SHELX programs for structure refinement) provides definitive confirmation of stereochemistry and hydrogen-bonding networks . IR spectroscopy can further validate the presence of hydroxyl (~3200–3500 cm⁻¹) and methoxy (~2850 cm⁻¹) groups.

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the methoxy group .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer : The hydroxyl and methoxy groups participate in intermolecular hydrogen bonds, forming supramolecular networks. Use SHELXL for refinement and graph set analysis (R²₂(8), C(6) motifs) to classify interactions. For example, the hydroxyl group may act as a donor to pyrimidine nitrogen acceptors, while methoxy groups engage in weak C–H∙∙∙O bonds . Synchrotron radiation improves resolution for detecting subtle interactions.

Q. What structure-activity relationships (SAR) justify the biological potential of this compound derivatives?

  • Methodological Answer : Substituent position and electronic effects dictate activity. The methoxy group enhances lipophilicity and bioavailability compared to chloro analogs (e.g., (6-chloropyrimidin-4-yl)methanol), as seen in cytotoxicity assays against cancer cell lines . To explore SAR, synthesize derivatives via regioselective alkylation (e.g., introducing amino or carboxyl groups) and evaluate using in vitro assays (e.g., kinase inhibition or antiviral plaque reduction).

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) into target proteins (e.g., thymidylate synthase) assesses binding affinities. Compare with analogs like (6-aminopyrimidin-4-yl)methanol to evaluate how methoxy vs. amino groups modulate interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Properties

CAS No.

1877642-89-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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